molecular formula C22H23NO3 B11233376 N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11233376
M. Wt: 349.4 g/mol
InChI Key: CEVVJGHLRMFKBF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a suitable nucleophile.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under conditions that favor nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to the presence of the furan ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO3/c1-3-25-21-7-5-4-6-19(21)23-22(24)15-13-18-12-14-20(26-18)17-10-8-16(2)9-11-17/h4-12,14H,3,13,15H2,1-2H3,(H,23,24)

InChI Key

CEVVJGHLRMFKBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

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